molecular formula C6H10N2O2S B583033 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione CAS No. 155090-97-4

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione

Cat. No. B583033
CAS RN: 155090-97-4
M. Wt: 174.218
InChI Key: SHXMLKMDCRDKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione, commonly known as DMSP, is a sulfur-containing compound that is found in marine algae, bacteria, and some animals. DMSP plays a crucial role in the marine ecosystem as it is a precursor to dimethylsulfide (DMS), which is emitted into the atmosphere and plays a significant role in cloud formation and climate regulation. DMSP has also been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP is not fully understood. However, it is known that 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP is converted into 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione through the action of various enzymes produced by marine bacteria and algae. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione is then released into the atmosphere, where it plays a role in cloud formation and climate regulation.
Biochemical and Physiological Effects:
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to have various biochemical and physiological effects on marine organisms. For example, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to act as an osmoprotectant in marine algae, protecting them from osmotic stress. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has also been shown to act as a signaling molecule, regulating the behavior of marine bacteria and other organisms.

Advantages and Limitations for Lab Experiments

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has several advantages for laboratory experiments, including its availability in marine algae and bacteria, and its potential applications in various fields. However, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP also has some limitations, such as its instability in aqueous solutions and its potential toxicity to certain organisms.

Future Directions

There are several future directions for research on 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP. One area of research is the identification of the enzymes involved in the conversion of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP to 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione, as well as the regulation of this process. Another area of research is the potential applications of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP in agriculture, including the development of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP-based fertilizers. Finally, the role of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP in the marine ecosystem and its potential impact on climate change is an area of ongoing research.

Synthesis Methods

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP can be synthesized through a variety of methods, including chemical and microbial synthesis. Chemical synthesis involves the reaction of piperazine-2,5-dione with dimethyl sulfide, while microbial synthesis involves the use of microorganisms such as marine bacteria and algae.

Scientific Research Applications

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been the subject of scientific research due to its potential applications in various fields. In marine biology, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to play a role in the interaction between marine algae and bacteria, as well as in the formation of marine snow. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has also been studied for its potential applications in agriculture, as it has been shown to enhance plant growth and improve crop yields.

properties

IUPAC Name

1,4-dimethyl-3-sulfanylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-7-3-4(9)8(2)6(11)5(7)10/h6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXMLKMDCRDKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C(C1=O)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.